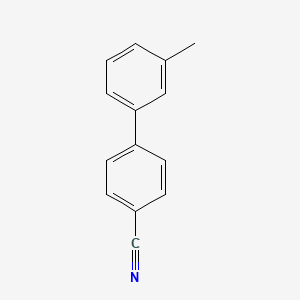

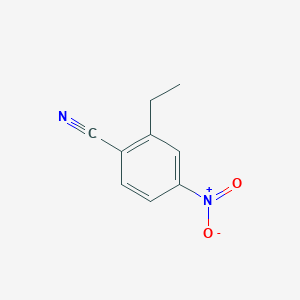

4-(3-Methylphenyl)benzonitrile

Übersicht

Beschreibung

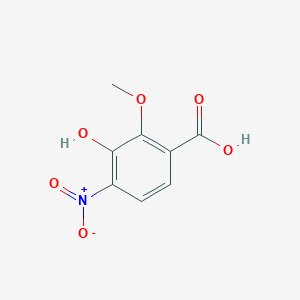

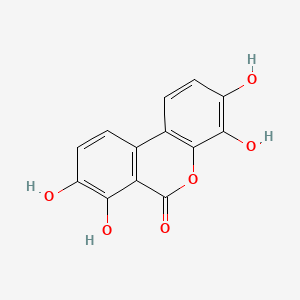

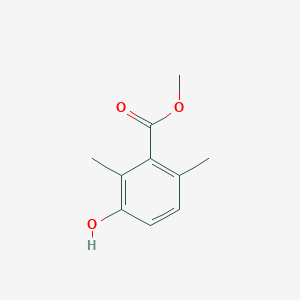

4-(3-Methylphenyl)benzonitrile is a chemical compound with the linear formula C14H11N . It is a derivative of benzonitrile, which is a colorless chemical compound with a sweet almond odor .

Molecular Structure Analysis

The molecular structure of this compound has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound have been analyzed in several studies . For example, one study discussed the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent .Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.25 . Other physical and chemical properties such as melting point, boiling point, and density can be found in various databases .Wissenschaftliche Forschungsanwendungen

Electronic and Atomic Energy Analysis

- Validity of the Hammett Equation for Isolated Molecules: The study by Exner and Böhm (2004) examines the atomic and electronic energies of various substituted benzonitriles, including 4-substituted ones, using density functional theory. This research has implications in understanding the basicity of these compounds and their behavior in chemical reactions (Exner & Böhm, 2004).

Catalysis and Chemical Conversion

- Montmorillonite Clay Catalysis: Wali et al. (1998) explored the conversion of methyl benzoate and NH3 into benzonitrile using Montmorillonite K10 clay. This research sheds light on the catalytic capabilities of clays in transforming benzonitrile derivatives (Wali et al., 1998).

Solar Energy Materials

- Perfluorinated Compound as an Additive in Polymer Solar Cells: A study by Jeong et al. (2011) demonstrated the use of 4-amino-2-(trifluoromethyl)benzonitrile as an additive in polymer solar cells, showing its effectiveness in enhancing power conversion efficiency (Jeong et al., 2011).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion: Chaouiki et al. (2018) investigated the use of benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, as corrosion inhibitors for mild steel. This research provides insights into the protective properties of these compounds in industrial applications (Chaouiki et al., 2018).

High Voltage Lithium Ion Battery

- 4-(Trifluoromethyl)-benzonitrile as an Electrolyte Additive: Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium-ion batteries, significantly improving cyclic stability (Huang et al., 2014).

Cancer Research and DNA Binding

- Synthesis and Antitumor Activity of Benzonitrile Derivatives: Bera et al. (2021) synthesized and evaluated a benzonitrile-based ligand for its antitumor activity, offering potential applications in cancer research and treatment (Bera et al., 2021).

Molecular Structure Analysis

- Molecular Packing Properties of Benzonitrile Derivatives: Ojala et al. (2017) determined the crystal structures of various furoxans, including bis(4-methylphenyl)furoxan, providing insights into the solid-state chemistry of benzonitrile oxides (Ojala et al., 2017).

Computational Studies

- DFT Computational Studies of Novel Formazans: Toy et al. (2020) conducted a computational study on novel formazans derived from 4-((2-phenylhydrazono)methyl)benzonitrile, providing valuable information on their molecular structure and properties (Toy et al., 2020).

Wirkmechanismus

While the exact mechanism of action of 4-(3-Methylphenyl)benzonitrile is not clear, some studies have shown that similar compounds act as norepinephrine and dopamine reuptake inhibitors, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Zukünftige Richtungen

The future directions of research on 4-(3-Methylphenyl)benzonitrile could involve further exploration of its synthesis, molecular structure, chemical reactions, and mechanism of action. Additionally, more studies could be conducted to investigate its physical and chemical properties, safety and hazards, and potential applications .

Eigenschaften

IUPAC Name |

4-(3-methylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEFDPQLIFYIIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362639 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132312-57-3 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3046827.png)

![(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid](/img/structure/B3046843.png)